molecular formula C11H10N2S B1277425 N-phenylthiophene-2-carboximidamide CAS No. 3737-39-1

N-phenylthiophene-2-carboximidamide

Cat. No.: B1277425
CAS No.: 3737-39-1
M. Wt: 202.28 g/mol
InChI Key: RCORNHOUCUDCAC-UHFFFAOYSA-N
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Description

N-phenylthiophene-2-carboximidamide is a thiophene derivative characterized by a carboximidamide functional group attached to the thiophene ring and a phenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₅N₃S, and its structure includes a thiophene core, an aminoethyl side chain, and a carboximidamide moiety (Fig. 1) . The compound is also known by the systematic name 5-(2-aminoethyl)-4-phenylthiophene-2-carboximidamide and has been studied for its dual pharmacological roles:

  • Protein Tyrosine Kinase (PTK) Inhibition: Modulates signaling pathways involved in cellular proliferation and differentiation.
  • G Protein-Coupled Receptor (GPCR) Ligand Activity: Binds to GPCRs, influencing neurotransmission and hormonal regulation .

Its structural uniqueness lies in the integration of a sulfur-containing thiophene ring, which enhances electronic properties, and the carboximidamide group, which facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

N'-phenylthiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCORNHOUCUDCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436888
Record name N'-phenylthiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3737-39-1
Record name N'-phenylthiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with phenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Inhibition of Protein Tyrosine Kinases: N-phenylthiophene-2-carboximidamide inhibits protein tyrosine kinases by binding to the ATP-binding site, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival .

Ligand for G Protein-Coupled Receptors: As a ligand for G protein-coupled receptors, the compound modulates receptor activity by binding to the receptor’s active site. This interaction triggers downstream signaling cascades that regulate various physiological processes .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features :

  • A phthalimide backbone with a chlorine substituent at the 3-position and a phenyl group at the N-position (Fig. 1, ).
  • Lacks the thiophene ring and carboximidamide group present in N-phenylthiophene-2-carboximidamide.

Key Difference :

  • This compound is pharmacologically active, whereas 3-chloro-N-phenyl-phthalimide is primarily industrial, emphasizing divergent applications despite shared phenyl substituents .

Ranitidine Derivatives (e.g., Nitroacetamide, Amino Alcohol Hemifumarate)

Structural Features :

  • Ranitidine Nitroacetamide: Contains a furan ring, nitroacetamide group, and dimethylamino substituent.
  • Ranitidine Amino Alcohol Hemifumarate: Features a furan-methanol structure with a hemifumarate salt.

Pharmacological Targets :

  • Ranitidine derivatives act as histamine H₂-receptor antagonists , inhibiting gastric acid secretion.

Comparison :

  • Heterocyclic Core : Thiophene (this compound) vs. furan (ranitidine derivatives).
  • Functional Groups : Carboximidamide vs. nitroacetamide/alcohol groups.
  • Therapeutic Focus : this compound targets PTKs and GPCRs, while ranitidine derivatives are gastrointestinal agents .

Vasopressin Acetate

Structural Features :

  • A cyclic nonapeptide with a disulfide bridge, contrasting sharply with the small-molecule thiophene derivative.

Pharmacological Targets :

  • Binds to vasopressin GPCRs (V1a, V1b, V2), regulating water retention and blood pressure.

Comparison :

  • Molecular Size : Peptide (vasopressin) vs. small molecule (this compound).
  • Bioavailability : Peptides require parenteral administration, whereas thiophene derivatives may have oral bioavailability.
  • Shared GPCR targeting but divergent physiological effects .

Neuropeptide FF (NPFF) Acetate

Structural Features :

  • An RF-amide octapeptide with acetate salt formulation.

Pharmacological Targets :

  • Activates NPFF (1) and NPFF (2) GPCRs , modulating pain and opioid tolerance.

Comparison :

  • Mechanism : Peptide-mediated vs. small-molecule GPCR modulation.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Pharmacological Targets Primary Applications
This compound Thiophene Carboximidamide, aminoethyl PTKs, GPCRs Oncology, neurology
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl N/A Polymer synthesis
Ranitidine Nitroacetamide Furan Nitroacetamide, dimethylamino H₂ receptors Gastrointestinal disorders
Vasopressin Acetate Cyclic nonapeptide Disulfide bridge Vasopressin receptors Cardiovascular regulation
Neuropeptide FF Acetate Linear octapeptide RF-amide motif NPFF receptors Pain modulation

Biological Activity

N-phenylthiophene-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiophene ring and an imidamide functional group. The compound can be synthesized through various methods, including traditional organic synthesis techniques and more recent green chemistry approaches. The structural variations around the phenyl and thiophene rings significantly influence its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, a study demonstrated that derivatives of thiophene-2-carboximidamide exhibit significant cytotoxic effects against cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Derivative AU87 (glioblastoma)45.2 ± 13.0Cell cycle arrest

These findings indicate that this compound may induce apoptosis and inhibit tumor growth in vivo, as evidenced by studies on tumor-bearing mice .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been explored in various models. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes.

Activity TypeIC50 (µM)Reference
COX-1 Inhibition0.31
COX-2 Inhibition3.11

This suggests that this compound could be a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for certain strains highlight its potential as an antimicrobial agent.

PathogenMIC (mg/mL)Reference
Staphylococcus aureus0.015
Escherichia coli0.025

This antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations over several days. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, supporting its role as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential therapeutic application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenylthiophene-2-carboximidamide
Reactant of Route 2
N-phenylthiophene-2-carboximidamide

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